molecular formula C18H21NO2S2 B2783814 (E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 1448139-72-7

(E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No. B2783814
M. Wt: 347.49
InChI Key: CLYQFQAGBDSTKZ-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C18H21NO2S2 and its molecular weight is 347.49. The purity is usually 95%.
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Scientific Research Applications

Controlled Radical Polymerization

Researchers have explored the controlled radical polymerization of acrylamides containing specific functional groups, highlighting the synthesis of homopolymers with narrow polydispersity and controlled molecular weight. This research has significant implications for designing polymers with tailored properties for specific applications (Mori, Sutoh, & Endo, 2005).

Thermoresponsive Solution Properties

The synthesis and study of (meth)acrylamido copolymers reveal improved solubility in water and alcohols, compared to their analogs. This work is pivotal for developing biocompatible materials with tunable thermosensitive behavior, useful in various biomedical applications (Chua, Roth, Duong, Davis, & Lowe, 2012).

RAFT Polymerization for Drug Delivery

The research on room-temperature RAFT polymerization of N-isopropylacrylamide underscores the controlled synthesis of thermoresponsive polymers. Such polymers have widespread applications in drug delivery systems, demonstrating the versatility of acrylamides in creating responsive and controlled release materials (Convertine, Ayres, Scales, Lowe, & McCormick, 2004).

Cytotoxicity of Acrylamide Derivatives

The synthesis of new acrylamide derivatives and their cytotoxic activity against cancer cells highlight the potential of such compounds in therapeutic applications. This research offers insights into designing novel anticancer agents based on acrylamide structures (Hassan, Hafez, & Osman, 2014).

Corrosion Inhibitors

Acrylamide derivatives have been investigated for their efficacy as corrosion inhibitors, indicating the potential of these compounds in protecting metals in corrosive environments. This application is crucial for industries looking to enhance the longevity and performance of metal components and structures (Abu-Rayyan et al., 2022).

properties

IUPAC Name

(E)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S2/c1-13-4-10-17(23-13)16(21-2)12-19-18(20)11-7-14-5-8-15(22-3)9-6-14/h4-11,16H,12H2,1-3H3,(H,19,20)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYQFQAGBDSTKZ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C=CC2=CC=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)C(CNC(=O)/C=C/C2=CC=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.